molecular formula C10H15NO4 B1335961 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid CAS No. 61172-66-5

2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid

Cat. No. B1335961
CAS RN: 61172-66-5
M. Wt: 213.23 g/mol
InChI Key: AMKHAJIFPHJYMH-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid is a compound that falls within the category of protected amino acids, which are commonly used in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mildly acidic conditions. While the provided papers do not directly discuss 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid, they do provide insights into similar compounds and the general chemistry of Boc-protected amino acids.

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the protection of the amino group with a Boc group and subsequent modifications to the side chain or the carboxylic acid group. In the first paper, a Boc-protected analog of aspartic acid with a boronic acid moiety is synthesized through alkylation, followed by selective cleavage of the Boc group and coupling with another amino acid . The second paper discusses the activation of carboxylic acids using tert-butyl carbonates, leading to the formation of active esters that can react with amines to form amides or peptides . These methods could be adapted for the synthesis of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid by protecting the amino group and introducing the appropriate side chain modifications.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid. The third paper describes a Boc-protected cyclohexyl amino acid, where the molecular structure is stabilized by intramolecular hydrogen bonding . This stabilization is a common feature in Boc-protected amino acids and can influence the overall conformation and reactivity of the molecule.

Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of chemical reactions, particularly in the context of peptide synthesis. The Boc group can be selectively removed under acidic conditions without affecting other protecting groups. This allows for the sequential addition of amino acids to build peptides in a controlled manner. The first paper illustrates the use of a Boc-protected amino acid in peptide coupling reactions , while the second paper shows the formation of amides from active esters derived from carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. This group increases the steric bulk and hydrophobicity of the amino acid, which can affect solubility and reactivity. The Boc group also provides protection from unwanted side reactions during peptide synthesis, such as racemization. The stability of the Boc group under various conditions allows for its use in solid-phase peptide synthesis and other synthetic applications where selective deprotection is required.

Scientific Research Applications

Synthesis and Biological Activity

A study by Parpart et al. (2015) reports a synthesis method for optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, a type of alkynylated amino acid, which displayed selective inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications (Parpart et al., 2015).

Efficient Synthesis Methods

Efficient synthesis methods for compounds related to 2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid are described in studies by Koseki et al. (2011) and Adamczyk et al. (2001). These methods are fundamental for the production of enantiomerically pure compounds for various applications, including medicinal chemistry (Koseki et al., 2011); (Adamczyk et al., 2001).

Catalysis and Protection

Heydari et al. (2007) discuss the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, a process that involves a protection step crucial in peptide synthesis and the production of pharmaceutical intermediates (Heydari et al., 2007).

Applications in Polymer Science

Hegewald et al. (2009) developed monoamino-terminated and monocarboxylic acid-terminated polystyrenes with active halogenated end groups, using tert-butoxycarbonyl-protected amino and carboxylic acid functions, indicating applications in the field of polymer science (Hegewald et al., 2009).

Contribution to Peptide Synthesis

The synthesis and properties of amino acid-based polyacetylenes, as discussed by Gao et al. (2003), highlight the role of tert-butoxycarbonyl derivatives in the development of novel polymers and materials (Gao et al., 2003).

Safety And Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

As a click chemistry reagent, “2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid” has potential applications in various fields including drug discovery, materials science, and bioconjugation . Its future directions would likely involve further exploration of these applications.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKHAJIFPHJYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393205
Record name 2-tert-Butoxycarbonylamino-pent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid

CAS RN

61172-66-5
Record name 2-tert-Butoxycarbonylamino-pent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
EM Wallace, JA Moliterni, MA Moskal… - Journal of medicinal …, 1998 - ACS Publications
Endothelin-1 is the most potent peptidic vasoconstrictor discovered to date. The final step of posttranslational processing of this peptide is the conversion of its precursor by endothelin-…
Number of citations: 78 pubs.acs.org
J Wang, Y Ma, J Li, Q Zhang, X Pan… - Drug Development …, 2022 - Wiley Online Library
Herein, two novel multifunctional releasable photoaffinity linkers were developed for effective and transient tracking interacting proteins with the overall objective of understanding their …
Number of citations: 1 onlinelibrary.wiley.com
L Honold, M Austrup, A Faust, CP Konken… - Molecular Imaging and …, 2021 - Springer
Introduction Dysregulated activity of matrix metalloproteinases (MMPs) drives a variety of pathophysiological conditions. Non-invasive imaging of MMP activity in vivo promises …
Number of citations: 2 link.springer.com
A Nagendiran, O Verho, C Haller… - The Journal of …, 2014 - ACS Publications
Cycloisomerization of various γ-acetylenic acids to their corresponding γ-alkylidene lactones by the use of a heterogeneous Pd(II) catalyst supported on amino-functionalized siliceous …
Number of citations: 41 pubs.acs.org
GM Lynn, P Chytil, JR Francica, A Lagová… - …, 2019 - ACS Publications
Small molecule Toll-like receptor-7 and -8 agonists (TLR-7/8a) can be used as vaccine adjuvants to induce CD8 T cell immunity but require formulations that prevent systemic toxicity …
Number of citations: 34 pubs.acs.org
X Meng - 2016 - search.proquest.com
Peptidoglycans (PGs), also known as bacterial cell wall, is a rigid polymer that maintains the integrity and morphology of bacteria. PGs are unique to bacteria kingdom, and thus become …
Number of citations: 0 search.proquest.com
H Wang, R Pei, X Li, W Deng, S Xing, Y Zhang… - European journal of …, 2022 - Elsevier
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), as the pathogen of coronavirus disease 2019 (COVID-19), has infected millions of people and took hundreds of …
Number of citations: 12 www.sciencedirect.com
K Watanabe, J Tsuda, H Ochiai, T Niwa… - …, 2019 - scholar.archive.org
Two types of azido-substituted aryltrifluoromethyldiazirine units have been designed and prepared for the divergent synthesis of photoaffinity probe (PAP) candidates. Using these …
Number of citations: 1 scholar.archive.org
Y Ma, J Wang, X Pan, J Zhang… - Drug Development …, 2023 - Wiley Online Library
Facing the sudden outbreak of coronavirus disease 2019 (COVID‐19), it is extremely urgent to develop effective antiviral drugs against severe acute respiratory syndrome coronavirus 2 …
Number of citations: 5 onlinelibrary.wiley.com
V Zima, CB Albiñana, K Rojíková, J Pokorná… - Bioorganic & Medicinal …, 2019 - Elsevier
This study focuses on design, synthesis and in vitro evaluation of inhibitory potency of two series of sialylmimetic that target an exosite (“150-cavity”) adjacent to the active site of …
Number of citations: 14 www.sciencedirect.com

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